molecular formula C21H19BrN2O5 B2601222 Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-98-7

Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate

Cat. No.: B2601222
CAS No.: 868223-98-7
M. Wt: 459.296
InChI Key: ALWYAIZEJLDNEO-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a useful research compound. Its molecular formula is C21H19BrN2O5 and its molecular weight is 459.296. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Chemical Analysis

Research on ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate and related compounds focuses on their crystal structures and chemical properties, which are fundamental for understanding their potential applications. A study highlighted the crystal structure, Hirshfeld surface analysis, and DFT studies of a closely related compound, demonstrating the importance of weak hydrogen bonds and π–π interactions in stabilizing the structure (Filali Baba et al., 2019). These interactions are crucial for designing compounds with specific properties and functions.

Spectroscopic Analysis and Molecular Docking

Spectroscopic techniques like FT-IR, FT-Raman, and NMR, along with molecular docking studies, provide insights into the vibrational wavenumbers, molecular structure, and potential inhibitory activities against specific targets of similar compounds. For example, spectroscopic analysis and molecular docking studies have been used to predict the inhibitory activity of ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate against a pyrrole inhibitor, suggesting potential applications in drug development (El-Azab et al., 2016).

Synthetic Applications

The compound's synthetic versatility is highlighted by its use in generating various structures, such as pyrrolo[2,1-a]isoquinolines, through reactions with activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate. These reactions produce compounds with potential pharmacological activities, showcasing the synthetic utility of this compound in creating biologically active molecules (Yavari et al., 2006).

Pharmacological Potential

The pharmacological potential of compounds derived from or related to this compound is demonstrated through their inhibitory activities against VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as anti-cancer agents. For instance, a derivative exhibited potent cytotoxic activity against human cancer cell lines, highlighting its potential in cancer therapy (Riadi et al., 2021).

Properties

IUPAC Name

ethyl 2-[2-[2-(4-bromoanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O5/c1-2-28-20(26)13-29-18-5-3-4-17-16(18)10-11-24(21(17)27)12-19(25)23-15-8-6-14(22)7-9-15/h3-11H,2,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWYAIZEJLDNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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